molecular formula C10H14O B13962263 5-Isopropylbicyclo[3.1.0]hex-2-ene-2-carbaldehyde

5-Isopropylbicyclo[3.1.0]hex-2-ene-2-carbaldehyde

Cat. No.: B13962263
M. Wt: 150.22 g/mol
InChI Key: YZNIFKFTGCAOST-UHFFFAOYSA-N
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Description

. It is a bicyclic monoterpene aldehyde, characterized by its unique structure that includes a bicyclo[3.1.0]hexane ring system. This compound is known for its presence in essential oils and has various applications in different fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Isopropylbicyclo[3.1.0]hex-2-ene-2-carbaldehyde typically involves the cyclization of suitable precursors. One common method is the cyclization of 3-isopropyl-2-methylcyclopropane carboxaldehyde under acidic conditions . The reaction conditions often include the use of strong acids like sulfuric acid or Lewis acids to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve the extraction from natural sources, such as essential oils of certain plants, followed by purification processes. Alternatively, large-scale synthesis can be achieved through optimized cyclization reactions using industrial reactors and controlled conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

5-Isopropylbicyclo[3.1.0]hex-2-ene-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde can be reduced to the corresponding alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions at the aldehyde carbon.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Isopropylbicyclo[3.1.0]hex-2-ene-2-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Isopropylbicyclo[3.1.0]hex-2-ene-2-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. This interaction can lead to various biological effects, such as antimicrobial activity by disrupting microbial cell membranes or inhibiting key enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Isopropylbicyclo[3.1.0]hex-2-ene-2-carbaldehyde is unique due to its specific aldehyde functional group, which imparts distinct reactivity and potential biological activities. Its bicyclic structure also contributes to its stability and versatility in various applications .

Properties

Molecular Formula

C10H14O

Molecular Weight

150.22 g/mol

IUPAC Name

5-propan-2-ylbicyclo[3.1.0]hex-2-ene-2-carbaldehyde

InChI

InChI=1S/C10H14O/c1-7(2)10-4-3-8(6-11)9(10)5-10/h3,6-7,9H,4-5H2,1-2H3

InChI Key

YZNIFKFTGCAOST-UHFFFAOYSA-N

Canonical SMILES

CC(C)C12CC=C(C1C2)C=O

Origin of Product

United States

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